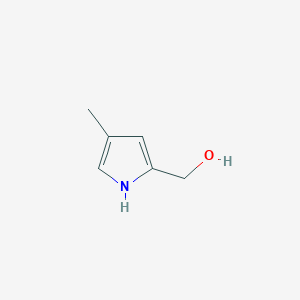

(4-Methyl-1H-pyrrol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

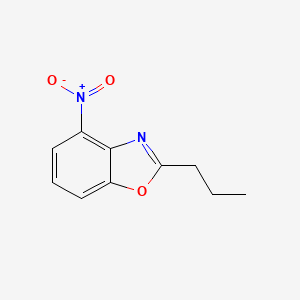

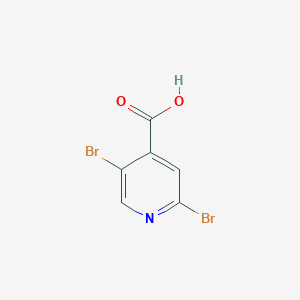

“(4-Methyl-1H-pyrrol-2-yl)methanol” is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound is usually in a liquid or semi-solid or solid physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9NO/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 111.14 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound is usually in a liquid or semi-solid or solid physical form .Scientific Research Applications

Methylation Processes

(4-Methyl-1H-pyrrol-2-yl)methanol is involved in methylation processes. Studies like Kishida et al. (2010) have explored the methylation of pyrrole using supercritical methanol, highlighting the formation of various methylated pyrroles under specific conditions (Kishida et al., 2010). Chen et al. (2015) also described an iridium-catalyzed methylation of indoles and pyrroles using methanol as the methylating agent, providing an efficient route to methylated pyrroles (Chen et al., 2015).

Synthesis of Novel Compounds

The synthesis of novel compounds using this compound or its derivatives is another area of research. Hublikar et al. (2019) synthesized a series of novel pyrrole derivatives, highlighting their potential antimicrobial activities (Hublikar et al., 2019). Additionally, Torosyan et al. (2018) achieved self-condensation of N-substituted pyrroles, leading to the formation of bis(thienopyrrolyl)methanes, demonstrating the versatility of pyrrole derivatives in synthesis (Torosyan et al., 2018).

Catalysis and Chemical Reactions

The role of this compound in catalysis and various chemical reactions is also noteworthy. Bonini et al. (2006) investigated aziridin-2-yl methanols, derived from pyrroles, as organocatalysts in reactions like Diels–Alder and Friedel–Crafts alkylations, demonstrating the catalytic potential of these compounds (Bonini et al., 2006).

Synthesis of Complex Molecules

Research extends to the synthesis of complex molecules using pyrrole derivatives. For instance, the synthesis of type-I porphyrins from pyrrole carboxylic acids in methanol, as explored by Nguyen and Smith (1996), shows the application of pyrrole derivatives in the synthesis of biologically significant molecules (Nguyen & Smith, 1996).

Role in Organic Synthesis

Finally, the role of methanol, closely related to the chemistry of this compound, in organic synthesis cannot be overlooked. Dalena et al. (2018) provide an overview of methanol’s applications, highlighting its utility as a building block for more complex chemical structures, thus underscoring its relevance in the context of pyrrole derivatives (Dalena et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrrole-containing compounds, which include (4-methyl-1h-pyrrol-2-yl)methanol, have diverse biological activities . They are found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial .

Mode of Action

The diverse nature of activities exhibited by pyrrole-containing compounds suggests that they interact with multiple targets, leading to various changes in cellular processes .

Biochemical Pathways

Pyrrole-containing compounds are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Given the diverse biological activities of pyrrole-containing compounds, it can be inferred that the compound may have a broad range of molecular and cellular effects .

properties

IUPAC Name |

(4-methyl-1H-pyrrol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-6(4-8)7-3-5/h2-3,7-8H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPLAMGSCXMLFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649970 |

Source

|

| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151417-49-1 |

Source

|

| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)